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For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure refinement of

carnallite (KMgCl₃·6H₂O), a hydrated potassium magnesium chloride of significant interest in

geochemical and materials science research. This document is intended for researchers,

scientists, and professionals in drug development, offering an in-depth analysis of its

crystallographic forms, experimental protocols for its synthesis and analysis, and detailed

structural data.

Introduction to Carnallite and its Polymorphs
Carnallite is an evaporite mineral that crystallizes in two primary forms: a stable orthorhombic

phase and a metastable monoclinic phase. Understanding the precise atomic arrangement

within these structures is crucial for predicting their physical and chemical properties. This

guide delves into the refined crystal structures of both polymorphs, providing a comparative

analysis of their key structural parameters.

Data Presentation: Crystallographic Data for
Carnallite Polymorphs
The following tables summarize the key crystallographic data obtained from the structure

refinement of orthorhombic and monoclinic carnallite.
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Table 2: Select Atomic Coordinates for Orthorhombic
Carnallite (Schlemper et al., 1985)
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Atom Wyckoff x y z

K1 4c 0.25 0 0.4988(2)

K2 8d 0.0011(1) 0.1283(1) 0.2498(2)

Mg1 4d 0.25 0.25 0.75

Mg2 8d 0.0000(1) 0.3705(1) 0.0000(2)

Cl1 8d 0.1230(1) 0.0000(1) 0.2476(2)

Cl2 8d 0.1268(1) 0.2483(1) 0.0000(2)

Cl3 8d 0.1245(1) 0.4975(1) 0.2500(2)

Cl4 4c 0.25 0 0.0000

Cl5 8d 0.0000(1) 0.1250(1) 0.0000(2)

O1 8d 0.0991(3) 0.3121(2) 0.0000(5)

O2 8d 0.0000(3) 0.3750(2) 0.2045(5)

O3 8d 0.4010(3) 0.1882(2) 0.2500(5)

O4 8d 0.2500(3) 0.2500(2) 0.0450(5)

O5 8d 0.3490(3) 0.3120(2) 0.2500(5)

O6 8d 0.1510(3) 0.1880(2) 0.2500(5)

Table 3: Selected Bond Distances (Å) for Orthorhombic
Carnallite

Bond Distance

K1-Cl 3.154 - 3.321

K2-Cl 3.169 - 3.411

Mg1-O 2.027 - 2.053

Mg2-O 2.051 - 2.083
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Experimental Protocols
Synthesis of Carnallite Crystals by Solvent Evaporation
High-quality single crystals of carnallite suitable for X-ray diffraction can be synthesized using

the solvent evaporation technique.[3][4]

Materials:

Potassium chloride (KCl)

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

Deionized water

Procedure:

Prepare a saturated aqueous solution of MgCl₂·6H₂O at room temperature (approximately

23°C).

Slowly add KCl to the solution while stirring until no more KCl dissolves, ensuring a slight

excess of the solid remains.

Filter the solution to remove any undissolved solids.

Transfer the clear solution to a shallow crystallization dish.

Cover the dish with a perforated film to allow for slow evaporation.

Place the dish in a vibration-free environment at a constant temperature.

Monitor the dish for the formation of pseudo-hexagonal orthorhombic crystals over several

days to weeks.[3] For the metastable monoclinic form, rapid evaporation of a brine with a

high MgCl₂ to KCl ratio may yield initial crystalline plates.[2]

Single-Crystal X-ray Diffraction and Structure
Refinement
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The determination of the crystal structure is achieved through single-crystal X-ray diffraction

analysis.

Procedure:

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head

using a cryoloop or a glass fiber with a minimal amount of adhesive.

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer

equipped with a detector (e.g., CCD or CMOS). Data is collected at a controlled temperature

(e.g., 293 K or 100 K) using monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å). A

series of diffraction images are collected by rotating the crystal through a range of angles.[5]

[6]

Data Reduction: The raw diffraction images are processed to integrate the intensities of the

Bragg reflections and apply corrections for Lorentz factor, polarization, and absorption. This

process yields a list of unique reflections with their corresponding intensities and standard

uncertainties.

Structure Solution: The phase problem is solved using direct methods or Patterson methods

to obtain an initial model of the crystal structure. This involves determining the positions of

the heavier atoms (K, Mg, Cl).

Structure Refinement: The initial structural model is refined against the experimental

diffraction data using a full-matrix least-squares method.[7] This iterative process refines the

atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and

isotropic displacement parameters for hydrogen atoms. The positions of hydrogen atoms are

typically located from a difference Fourier map.[5] The refinement is complete when the

shifts in the refined parameters are negligible and the agreement factors (e.g., R1, wR2)

converge to low values.

Visualizations of Structural Relationships and
Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Caption: Coordination environment in the carnallite crystal structure.
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Caption: Workflow for carnallite crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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